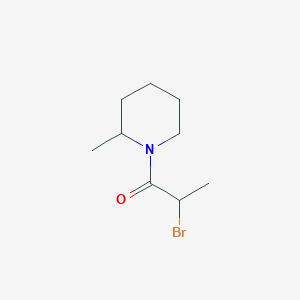

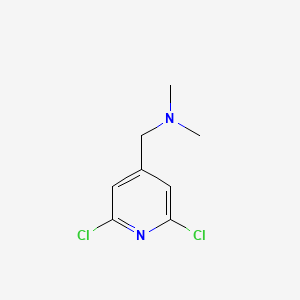

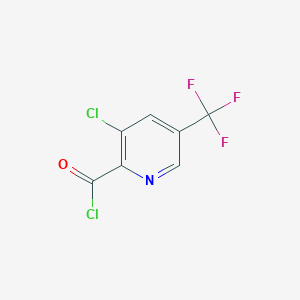

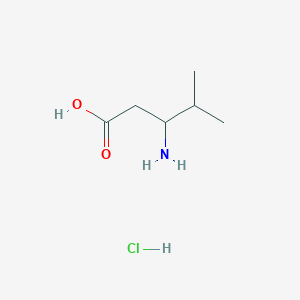

1-(2,6-dichloropyridin-4-yl)-N,N-dimethylmethanamine

Overview

Description

“1-(2,6-Dichloropyridin-4-yl)ethanone” is a compound with the CAS Number: 185319-20-4 . It has a molecular weight of 190.03 . It is a solid at room temperature and is stored in an inert atmosphere .

Synthesis Analysis

The synthesis of related compounds such as “2,4-Dichloro-6-phenylpyrimidine” and “2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine” has been achieved using organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .

Chemical Reactions Analysis

In the case of “2,4-Dichloro-6-phenylpyrimidine” and “2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine”, nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .

Physical And Chemical Properties Analysis

The related compound “1-(2,6-Dichloropyridin-4-yl)ethanone” is a solid at room temperature and is stored in an inert atmosphere .

Scientific Research Applications

Overview of Nitrosamines in Water Technology

Nitrosamines, particularly N-nitrosodimethylamine (NDMA), have been a significant concern in water technology due to their occurrence as disinfection by-products in chloraminated waters and their higher health risks compared to chlorinated by-products. NDMA formation mechanisms in water involve reactions between dichloramine and dimethylamine, leading to the formation of unsymmetrical dimethylhydrazine and its subsequent oxidation to NDMA. This review highlights the challenges in identifying the precursors responsible for dimethylamine (DMA) in water and discusses the potential for photolytic methods in removing nitrosamines from water (Nawrocki & Andrzejewski, 2011).

Chemistry and Properties of Pyridine Derivatives

The chemistry and properties of pyridine derivatives, including their complexes, have been extensively reviewed, providing insights into their preparation, properties, and potential applications. The review discusses the significant variability in the chemistry and applications of 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine compounds, highlighting areas for future research and the potential for discovering unknown analogues (Boča, Jameson, & Linert, 2011).

Role of Dimethyltryptamine in Tissue Protection and Immunity

A study on N,N-dimethyltryptamine (DMT) elucidates its potential beyond psychotropic effects, suggesting a physiological significance in cellular protective mechanisms. This research provides insights into DMT's role as an endogenous ligand of the sigma-1 receptor, highlighting its involvement in cellular bioenergetics, immunoregulation, and potential in developing medical therapies (Frecska, Szabo, Winkelman, Luna, & Mckenna, 2013).

Insights into Paraquat's Environmental and Health Risks

A review on paraquat, a widely used herbicide, assesses its environmental impact and health risks, highlighting the necessity of restricting its emissions due to its acute toxicity and potential link to Parkinson's disease. This article emphasizes the importance of further research on the health consequences, mutagenic, and genotoxic potentials of paraquat, suggesting a critical need for future studies (Tsai, 2013).

Safety and Hazards

properties

IUPAC Name |

1-(2,6-dichloropyridin-4-yl)-N,N-dimethylmethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10Cl2N2/c1-12(2)5-6-3-7(9)11-8(10)4-6/h3-4H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANQQPNSBVGPCSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC(=NC(=C1)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3AS,4R,6aR)-5-fluoro-2,2-dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B3038209.png)

![6-Amino-4-(4-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3038216.png)